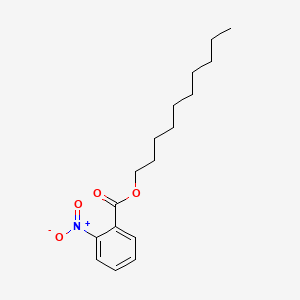
四氢大麻酚酸(Δ9-THC)
描述
Tetrahydrocannabinolic acid A, also known as delta-9-tetrahydrocannabinolic acid, is a non-psychoactive cannabinoid found in raw cannabis plants. It is the acidic precursor to delta-9-tetrahydrocannabinol, the well-known psychoactive compound in cannabis. Tetrahydrocannabinolic acid A is biosynthesized and accumulated in the glandular trichomes of cannabis flowers and leaves .
科学研究应用
作用机制
四氢大麻酚酸 A 通过各种分子靶点和途径发挥其作用:
大麻素受体: 与 1 型大麻素受体相互作用,尽管它不会产生精神活性作用.
与相似化合物的比较
四氢大麻酚酸 A 通常与其他大麻素进行比较,例如:
Δ9-四氢大麻酚: 由四氢大麻酚酸 A 脱羧形成的精神活性化合物.
大麻二酚酸: 存在于大麻植物中的另一种酸性大麻素前体.
大麻酚: 四氢大麻酚酸 A 的氧化产物.
独特性
四氢大麻酚酸 A 的独特性在于其非精神活性性质及其作为 Δ9-四氢大麻酚前体的作用。与 Δ9-四氢大麻酚不同,四氢大麻酚酸 A 不会产生醉酒作用,使其成为医学研究和应用的有价值化合物 .
生化分析
Biochemical Properties
Delta(9)-Tetrahydrocannabinolic acid plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including those involved in the endocannabinoid system. These interactions primarily occur through binding to cannabinoid receptors, which are part of the G-protein-coupled receptor family .
Cellular Effects
Delta(9)-Tetrahydrocannabinolic acid has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of immune cells, potentially influencing immune responses .
Molecular Mechanism
The molecular mechanism of action of Delta(9)-Tetrahydrocannabinolic acid involves binding to cannabinoid receptors, leading to the activation or inhibition of various enzymes. This can result in changes in gene expression and the modulation of neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Delta(9)-Tetrahydrocannabinolic acid can change over time. Studies have shown that it has a certain degree of stability, but can degrade under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Delta(9)-Tetrahydrocannabinolic acid can vary with different dosages in animal models. Lower doses may have therapeutic effects, while higher doses can lead to toxic or adverse effects .
Metabolic Pathways
Delta(9)-Tetrahydrocannabinolic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Delta(9)-Tetrahydrocannabinolic acid is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of Delta(9)-Tetrahydrocannabinolic acid can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
合成路线和反应条件
四氢大麻酚酸 A 可以通过一系列酶促反应由大麻萜烯酸合成。此过程中涉及的主要酶是四氢大麻酚酸合酶,它催化大麻萜烯酸的氧化环化形成四氢大麻酚酸 A .
工业生产方法
在工业环境中,四氢大麻酚酸 A 通常使用溶剂提取技术从生大麻植物中提取,例如乙醇、丁烷和二氧化碳提取。无溶剂方法,如冰水哈希、干筛和松香压制,也用于获得四氢大麻酚酸 A .
化学反应分析
相似化合物的比较
Tetrahydrocannabinolic acid A is often compared with other cannabinoids, such as:
Delta-9-tetrahydrocannabinol: The psychoactive compound formed from the decarboxylation of tetrahydrocannabinolic acid A.
Cannabidiolic acid: Another acidic cannabinoid precursor found in cannabis plants.
Cannabinol: An oxidized product of tetrahydrocannabinolic acid A.
Uniqueness
Tetrahydrocannabinolic acid A is unique due to its non-psychoactive nature and its role as a precursor to delta-9-tetrahydrocannabinol. Unlike delta-9-tetrahydrocannabinol, tetrahydrocannabinolic acid A does not produce intoxicating effects, making it a valuable compound for medical research and applications .
属性
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h11-12,15-16,23H,5-10H2,1-4H3,(H,24,25)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCONUSSAWGCZMV-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178701 | |
| Record name | Tetrahydrocannabinolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23978-85-0 | |
| Record name | Δ9-Tetrahydrocannabinolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23978-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta(9)-Tetrahydrocannabinolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrocannabinolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.9-TETRAHYDROCANNABINOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6CZV0K5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















